

# accounting for AVE-0118 effects on both potassium and sodium currents

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## Compound of Interest

Compound Name: AVE-0118

Cat. No.: B1666140

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## Technical Support Center: AVE-0118

Welcome to the technical support center for **AVE-0118**. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for experiments involving this multichannel inhibitor. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data summaries to facilitate your research.

## Frequently Asked Questions (FAQs)

Q1: What are the primary and secondary ion channel targets of **AVE-0118**?

A1: **AVE-0118** is a multichannel inhibitor. Its primary, and most potent, targets are the potassium channels responsible for the ultra-rapid delayed rectifier current (IKur), encoded by Kv1.5, and the transient outward current (Ito), encoded by Kv4.3. However, a critical finding is that **AVE-0118** also significantly inhibits the cardiac sodium current (INa), mediated by SCN5A (Nav1.5), which contributes substantially to its electrophysiological profile.<sup>[1]</sup> It also demonstrates inhibitory effects on IKr and IK,ACh at higher concentrations.<sup>[2][3]</sup>

Q2: My experiment shows a prolongation of the atrial effective refractory period (ERP) but no significant change in action potential duration (APD). Is this an expected result?

A2: Yes, this is a key characteristic of **AVE-0118**'s mechanism, particularly in non-remodeled atrial tissue.<sup>[1]</sup> The prolongation of ERP without a corresponding lengthening of APD

(specifically APD70-90) is known as post-repolarization refractoriness (PRR). This effect is primarily attributed to the inhibition of the sodium current (INa), not the block of potassium channels.[1] Potassium channel blockade typically prolongs both APD and ERP concurrently.

Q3: Why does **AVE-0118** exhibit atrial-selective electrophysiological effects?

A3: The atrial selectivity is twofold. First, one of its primary targets, the IKur (Kv1.5) channel, is predominantly expressed in the atria compared to the ventricles.[4][5] Second, the inhibition of the sodium current (INa) by **AVE-0118** also appears to be atrial-selective. Studies in canine models show that 10 µM **AVE-0118** significantly reduces the maximum rate of rise of the action potential upstroke (Vmax) in atrial tissue but has no significant effect on Vmax in ventricular tissue.[1] This combined action leads to a pronounced effect on atrial refractoriness with minimal impact on ventricular parameters.[1][6]

Q4: I am observing different inhibitory effects of **AVE-0118** in tissues from subjects with chronic atrial fibrillation (cAF) compared to those in sinus rhythm (SR). Why is this?

A4: This is consistent with published findings. The electrophysiological remodeling that occurs during cAF alters the expression and function of several ion channels. In cAF, the baseline IKur and Ito currents are often reduced. Consequently, the absolute current blocked by **AVE-0118** in cAF myocytes is smaller than in healthy SR myocytes. For instance, at 10 µM, **AVE-0118** blocks a smaller amount of peak and late outward current in cAF cells compared to SR cells.[7] This pathology-specific effect is a critical consideration when interpreting experimental results.

## Troubleshooting Guides

### Issue 1: Inconsistent Sodium Current (INa) Inhibition in HEK-293 Cells

- Problem: The measured percentage of INa inhibition by **AVE-0118** is highly variable between experiments.
- Possible Causes & Solutions:
  - Voltage Protocol: The inhibitory effect of **AVE-0118** on INa is voltage-dependent. It causes a hyperpolarizing shift in the steady-state inactivation curve.[1] Ensure your voltage protocol is consistent. Use a holding potential of -120 mV and a standardized test pulse (e.g., to -30 mV) to accurately assess peak current inhibition.[1]

- Cell Health: Poor cell health can alter channel expression and function. Ensure cells are passaged appropriately and have a stable resting membrane potential before recording.
- Drug Washout: **AVE-0118**'s effect on INa is reversible. If you are performing washout experiments, ensure adequate perfusion time to allow for the current to be restored, confirming the effect was drug-specific.[\[1\]](#)

## Issue 2: Difficulty Observing Post-Repolarization Refractoriness (PRR) in Atrial Tissue

- Problem: Both APD and ERP are prolonging together, and the characteristic separation (PRR) is not evident.
- Possible Causes & Solutions:
  - Tissue Health: The PRR phenomenon is most clearly demonstrated in "healthy" or non-remodeled atria.[\[1\]](#) If using tissue from an animal model of heart failure or atrial fibrillation, the baseline APD may be altered, masking the PRR effect.
  - Pacing Cycle Length: The effects of **AVE-0118** can be rate-dependent. Ensure you are using a consistent and appropriate basic cycle length (BCL) for stimulation (e.g., 500 ms was used in canine atrial studies).[\[1\]](#)
  - Measurement Precision: ERP is the point at which a premature stimulus can elicit a propagated response. APD70 is the time to 70% repolarization. Precise measurement of these two distinct parameters is crucial. Ensure your S1-S2 protocol for ERP determination is correctly implemented.

## Quantitative Data Presentation

Table 1: Inhibitory Concentrations (IC50) of **AVE-0118** on Various Ion Channels

Ion Channel Current	Alias (Channel)	Species/Cell Line	IC50 Value	Reference
Potassium Currents				
IKur (late current)	Kv1.5	Human Atrial Myocytes (SR)	0.22 $\mu$ M	[7]
IKur	Kv1.5	CHO Cells	1.1 $\mu$ M	[2]
Ito (peak current)	Kv4.3	Human Atrial Myocytes (SR)	1.8 $\mu$ M	[7]
Ito	hKv4.3/KChIP2.2	CHO Cells	3.4 $\mu$ M	[3]
IK,ACh	Pig Atrial Myocytes	4.5 $\mu$ M	[3]	
IKr	hERG	CHO Cells	8.4 - 10 $\mu$ M	[2][3]
Sodium Current				
INa	SCN5A	HEK293 Cells	Not reported (36.5% block at 10 $\mu$ M)	[1]

Table 2: Electrophysiological Effects of 10  $\mu$ M **AVE-0118** on Isolated Canine Cardiac Tissue

Parameter	Atrial Tissue	Ventricular Tissue	Reference
Vmax	↓ 15%	No significant change	[1]
ERP	Significantly Prolonged	No significant change	[1]
APD70/APD90	No significant change (APD70)	No significant change (APD90)	[1]
APD20 (Crista Terminalis)	↑ from 5 ms to 51 ms	Not Applicable	[1]

## Experimental Protocols

### Protocol 1: Whole-Cell Patch Clamp for Measuring INa in HEK293 Cells Stably Expressing SCN5A

This protocol is adapted from methodologies described in the literature.[\[1\]](#)

- Cell Culture: Culture HEK293 cells stably expressing SCN5A using standard mammalian cell culture techniques. Plate cells on glass coverslips 24-48 hours before the experiment.
- Solutions:
  - External Solution (in mM): Specific composition can vary, but a typical solution might contain: 140 NaCl, 4 KCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
  - Internal (Pipette) Solution (in mM): A typical solution might contain: 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, pH adjusted to 7.2 with CsOH. Cesium is used to block outward potassium currents.
- Recording Procedure:
  - Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope and perfuse with the external solution at room temperature (~22°C).  
[\[1\]](#)
  - Fabricate patch pipettes from borosilicate glass with a resistance of 4-8 MΩ when filled with the internal solution.[\[8\]](#)[\[9\]](#)
  - Approach a cell and form a gigaohm seal (>1 GΩ).
  - Rupture the cell membrane to achieve the whole-cell configuration.[\[10\]](#)
  - Compensate for series resistance and membrane capacitance.
- Voltage Clamp Protocol:
  - Hold the cell at a potential of -120 mV.

- To measure peak  $I_{Na}$ , apply 20 ms depolarizing test pulses to potentials between -90 mV and +30 mV in 5 mV increments.[\[1\]](#)
- To assess steady-state inactivation, apply 500 ms pre-pulses to a range of voltages before a constant test pulse to -20 mV.[\[1\]](#)
- Data Acquisition: Record currents before (control), during perfusion with **AVE-0118** (e.g., 10  $\mu$ M), and after washout with the control external solution.

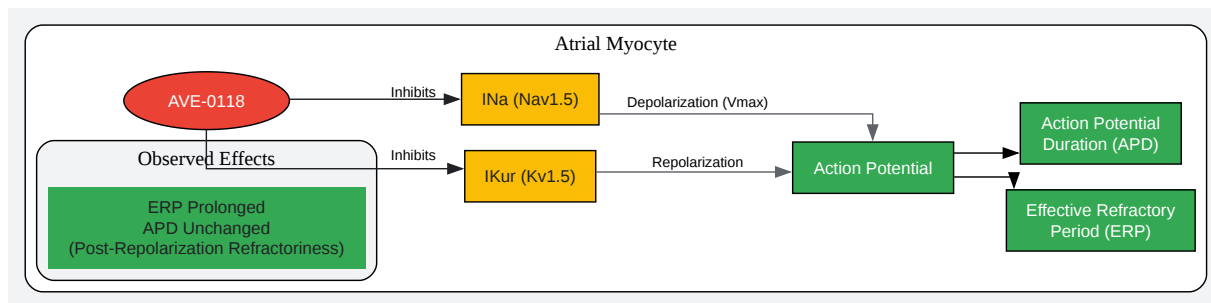
## Protocol 2: Action Potential (AP) Recording in Isolated Canine Atrial Preparations

This protocol is based on methodologies for multicellular preparations.[\[1\]](#)

- Tissue Preparation: Isolate the right atria from canine hearts and dissect preparations (e.g., from the crista terminalis or pectinate muscle).
- Superfusion: Place the tissue in an organ bath and perfuse with a Tyrode's solution containing (in mM): 127 NaCl, 4.5 KCl, 1.5  $MgCl_2$ , 1.8  $CaCl_2$ , 10 glucose, 22  $NaHCO_3$ , 0.42  $NaH_2PO_4$ . Equilibrate with 95%  $O_2$  / 5%  $CO_2$  at  $36.5 \pm 0.5^\circ C$ .[\[7\]](#)
- Stimulation: Stimulate the tissue at a constant basic cycle length (e.g., 500 ms) using bipolar silver electrodes.
- Recording:
  - Use standard glass intracellular microelectrodes filled with 3 M KCl to impale cells and record action potentials.
  - Measure parameters such as APD at 20%, 70%, and 90% repolarization (APD20, APD70, APD90) and the maximum upstroke velocity ( $V_{max}$ ).
- ERP Measurement:
  - Apply a train of 10 basic stimuli (S1) followed by a premature extrastimulus (S2).
  - Determine ERP as the longest S1-S2 interval that fails to elicit a propagated action potential.

- Drug Application: Record baseline parameters, then perfuse the bath with the solution containing **AVE-0118** and repeat the measurements.

## Mandatory Visualizations



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Caption: Dual inhibitory mechanism of **AVE-0118** on atrial  $I_{Kur}$  and  $I_{Na}$ .

## In Vitro Analysis (Ion Channels)

Prepare HEK-SCN5A or  
CHO-Kv1.5 Cells

Whole-Cell Patch Clamp

Record Baseline  
Ion Currents

Apply AVE-0118

Record Currents  
with Drug

Analyze Inhibition  
(e.g., IC<sub>50</sub>, % Block)

## Ex Vivo Analysis (Action Potentials)

Isolate Atrial/  
Ventricular Tissue

Record Baseline  
AP & ERP

Apply AVE-0118

Record AP & ERP  
with Drug

Compare APD, ERP, V<sub>max</sub>

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